Cas no 430472-10-9 (methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate)

methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate
- Oprea1_304670
- CHEMBL1341282
- METHYL 4-METHYL-2-[2-(3-METHYLPHENOXY)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE
- 430472-10-9
- HMS2573N11
- AKOS002163437
- SMR000270017
- AB00113902-01
- SR-01000240140
- methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate
- EN300-18251672
- Methyl 4-methyl-2-(2-(m-tolyloxy)acetamido)thiazole-5-carboxylate
- MLS000679084
- methyl 4-methyl-2-[[2-(3-methylphenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate
- SR-01000240140-1
- CS-0237337
-
- インチ: 1S/C15H16N2O4S/c1-9-5-4-6-11(7-9)21-8-12(18)17-15-16-10(2)13(22-15)14(19)20-3/h4-7H,8H2,1-3H3,(H,16,17,18)
- InChIKey: RZXFVLILXHWMDT-UHFFFAOYSA-N
- ほほえんだ: S1C(=NC(C)=C1C(=O)OC)NC(COC1=CC=CC(C)=C1)=O
計算された属性
- せいみつぶんしりょう: 320.08307817g/mol
- どういたいしつりょう: 320.08307817g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 407
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 106Ų
methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18251672-0.05g |
methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate |
430472-10-9 | 0.05g |
$210.0 | 2023-09-19 | ||
Enamine | EN300-18251672-0.1g |
methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate |
430472-10-9 | 0.1g |
$253.0 | 2023-09-19 | ||
1PlusChem | 1P01YYQM-50mg |
Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate |
430472-10-9 | 95% | 50mg |
$312.00 | 2024-05-02 | |
Aaron | AR01YYYY-50mg |
Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate |
430472-10-9 | 50mg |
$314.00 | 2025-03-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308007-50mg |
Methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate |
430472-10-9 | 98% | 50mg |
¥4536.00 | 2024-05-13 | |
Aaron | AR01YYYY-250mg |
Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate |
430472-10-9 | 95% | 250mg |
$393.00 | 2025-02-14 | |
1PlusChem | 1P01YYQM-250mg |
Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate |
430472-10-9 | 95% | 250mg |
$381.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308007-100mg |
Methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate |
430472-10-9 | 98% | 100mg |
¥5915.00 | 2024-05-13 | |
Enamine | EN300-18251672-0.25g |
methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate |
430472-10-9 | 0.25g |
$267.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308007-250mg |
Methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate |
430472-10-9 | 98% | 250mg |
¥6722.00 | 2024-05-13 |
methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate 関連文献
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylateに関する追加情報
Methyl 4-Methyl-2-(2-(3-Methylphenoxy)Acetamido)-1,3-Thiazole-5-Carboxylate: A Comprehensive Overview
Methyl 4-methyl-2-(2-(3-methylphenoxy)acetamido)-1,3-thiazole-5-carboxylate, with CAS No. 430472-10-9, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of thiazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug design. The molecule's structure incorporates a thiazole ring, a methyl group, and a phenoxyacetamide substituent, making it a unique candidate for exploring its pharmacological properties.
The thiazole ring system is a key structural feature of this compound, contributing to its stability and reactivity. Thiazoles are five-membered heterocycles containing sulfur and nitrogen atoms, which are known for their ability to participate in various chemical reactions and interactions. In this compound, the thiazole ring is substituted at positions 4 and 5 with a methyl group and a carboxylate ester group, respectively. The presence of these substituents not only influences the electronic properties of the molecule but also plays a crucial role in determining its biological activity.
One of the most notable aspects of methyl 4-methyl-2-(2-(3-methylphenoxy)acetamido)-1,3-thiazole-5-carboxylate is its potential as a lead compound in drug discovery. Recent studies have highlighted the importance of thiazole derivatives in targeting various disease states, including cancer, inflammation, and infectious diseases. For instance, researchers have reported that certain thiazole-containing compounds exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory cascade.
Moreover, the phenoxyacetamide moiety in this compound adds another layer of complexity to its structure. The phenoxy group is known for its ability to enhance lipophilicity and improve drug absorption, while the acetamide group can serve as a site for further functionalization or bioisosteric replacement. These features make methyl 4-methyl-2-(2-(3-methylphenoxy)acetamido)-1,3-thiazole-5-carboxylate an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents.
In terms of synthesis, methyl 4-methyl-2-(2-(3-methylphenoxy)acetamido)-1,3-thiazole-5-carboxylate can be prepared through a variety of routes depending on the availability of starting materials and desired stereochemistry. One common approach involves the condensation of thioamide derivatives with aldehydes or ketones in the presence of an amine catalyst. This method allows for the formation of the thiazole ring under mild conditions and provides excellent control over the substitution pattern.
Recent advancements in computational chemistry have also enabled researchers to predict the physicochemical properties and pharmacokinetic profiles of methyl 4-methyl-2-(2-(3-methylphenoxy)acetamido)-1,3-thiazole-5-carboxylate with greater accuracy. For example, molecular docking studies have revealed that this compound has potential binding affinity for several drug targets, including protein kinases and G-protein coupled receptors (GPCRs). These findings underscore its potential as a lead compound for developing novel therapeutics.
In addition to its pharmacological applications, methyl 4-methyl-2-(2-(3-methylphenoxy)acetamido)-1,3-thiazole-5-carboxylate has also been explored for its agrochemical properties. Certain thiazole derivatives have been reported to exhibit plant growth-regulating activity or act as herbicides by interfering with essential biochemical pathways in plants. While more research is needed to fully understand its agricultural potential, these findings suggest that this compound could play a role in sustainable agriculture practices.
From an environmental perspective, it is important to consider the ecotoxicological profile of methyl 4-methyl-2-(2-(3-methylphenoxy)acetamido)-1,3-thiazole-5-carboxylate. Although no comprehensive studies have been conducted yet on this specific compound, general guidelines for assessing the environmental impact of thiazole derivatives can be applied. Factors such as biodegradability and bioaccumulation potential should be evaluated to ensure that any future applications do not pose risks to ecosystems or human health.
In conclusion, methyl 4-methyl-2-(2-(3-methylphenoxy)acetamido)-1,3-thiazole-5-carboxylate represents an intriguing compound with diverse applications across multiple disciplines. Its unique structure combines elements that make it both chemically versatile and biologically active. As research continues to uncover new insights into its properties and mechanisms of action, this compound holds promise as a valuable tool in drug discovery and development.
430472-10-9 (methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate) 関連製品
- 1823338-46-0((7-Bromoquinolin-8-yl)methanol)
- 501902-33-6(3-(5-bromothiophen-2-yl)-1,2-oxazol-5-amine)
- 1261559-56-1(2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinic acid)
- 1823336-46-4(3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride)
- 955581-62-1(1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide)
- 1805310-73-9(4-(Difluoromethyl)-2-methoxypyridine-3-carboxylic acid)
- 10031-24-0(dibromostannane)
- 654673-24-2(1-(4-chlorophenyl)-3-(4-fluorophenyl)propan-1-one)
- 2227827-38-3((1S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-ol)
- 865247-23-0(ethyl 2-(2Z)-2-(furan-2-carbonyl)imino-6-nitro-2,3-dihydro-1,3-benzothiazol-3-ylacetate)



